[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene
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Overview
Description
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene is an organic compound characterized by a benzene ring substituted with a hydroxy group and an aminoethyl group that is further substituted with a sulfosulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene typically involves multi-step organic reactions. One common approach is to start with a benzene derivative, such as phenol, and introduce the aminoethyl group through a substitution reaction. The sulfosulfanyl group can then be added using sulfonation reactions under controlled conditions. Specific reagents and catalysts are often required to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminoethyl group can be reduced to form a primary amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and aminoethyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The sulfosulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenol: Similar in having a hydroxy group attached to a benzene ring.
Aniline: Similar in having an amino group attached to a benzene ring.
Sulfanilic Acid: Similar in having a sulfonic acid group attached to an amino-substituted benzene ring.
Uniqueness
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene is unique due to the combination of hydroxy, aminoethyl, and sulfosulfanyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56643-26-6 |
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Molecular Formula |
C10H15NO4S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
[1-hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene |
InChI |
InChI=1S/C10H15NO4S2/c12-10(9-4-2-1-3-5-9)8-11-6-7-16-17(13,14)15/h1-5,10-12H,6-8H2,(H,13,14,15) |
InChI Key |
CWSLMAYMBXJCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCSS(=O)(=O)O)O |
Origin of Product |
United States |
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